2-(Benzylamino)-1-morpholin-4-ylethanone
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Overview
Description
2-(Benzylamino)-1-morpholin-4-ylethanone is an organic compound that features a benzylamino group attached to a morpholine ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-morpholin-4-ylethanone typically involves the reaction of benzylamine with a morpholine derivative. One common method is the reductive amination of morpholine-4-carbaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Benzylamino ketones or carboxylic acids.
Reduction: Benzylamino alcohols.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
2-(Benzylamino)-1-morpholin-4-ylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The morpholine ring can enhance the compound’s solubility and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-1-phenylethanone
- 2-(Benzylamino)ethylamine
- N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
Uniqueness
2-(Benzylamino)-1-morpholin-4-ylethanone is unique due to the presence of both a benzylamino group and a morpholine ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The morpholine ring also imparts stability and enhances the compound’s pharmacokinetic properties .
Properties
CAS No. |
87639-84-7 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(benzylamino)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-6-8-17-9-7-15)11-14-10-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
InChI Key |
RPUPNWYCJPDDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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